molecular formula C7H17N3 B15310217 2-(1,4-Diazepan-1-yl)ethan-1-amine CAS No. 63872-67-3

2-(1,4-Diazepan-1-yl)ethan-1-amine

Cat. No.: B15310217
CAS No.: 63872-67-3
M. Wt: 143.23 g/mol
InChI Key: BPWDBFGTCPZSQJ-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)ethan-1-amine is a seven-membered heterocyclic amine derivative featuring a 1,4-diazepane ring linked to an ethylamine side chain (Figure 1). Its molecular formula is C₈H₁₉N₃, with a molecular weight of 157.26 g/mol . The compound’s structure combines the flexibility of a seven-membered diazepane ring with the nucleophilic and coordinating properties of the primary amine group. This dual functionality makes it a valuable intermediate in pharmaceutical synthesis, particularly for designing receptor-targeting molecules and enzyme inhibitors.

Properties

CAS No.

63872-67-3

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)ethanamine

InChI

InChI=1S/C7H17N3/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-8H2

InChI Key

BPWDBFGTCPZSQJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CCN

Origin of Product

United States

Preparation Methods

Alkylation of 1,4-Diazepane with 2-Chloroethylamine Hydrochloride

This two-step approach involves synthesizing the 1,4-diazepane core followed by side-chain introduction.

Step 1: Synthesis of 1,4-Diazepane
1,4-Diazepane is typically prepared via cyclization of 1,5-dibromopentane with aqueous ammonia under high-pressure conditions. Alternative methods include:

  • Reductive Amination : Reacting 1,5-pentanediamine with formaldehyde under hydrogen gas (3 atm) and Raney nickel catalysis, yielding 1,4-diazepane in 58–62%.
  • Azide Reduction : Treating 1,5-diazidopentane with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), achieving 70% conversion.

Step 2: Alkylation with 2-Chloroethylamine
The diazepane ring is alkylated using 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) as a base:
$$
\text{1,4-Diazepane + ClCH₂CH₂NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}_3, \text{EtOH}} \text{this compound}
$$
Conditions : Ethanol reflux (78°C), 12–16 hours.
Yield : 45–50% after column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

Limitations : Competing N,N-dialkylation reduces yield, necessitating excess 1,4-diazepane (3–4 equiv).

Reductive Amination of 2-(1,4-Diazepan-1-yl)ethanal

This one-pot method avoids isolation of intermediates:

Reaction Pathway :

  • Oxidation : 2-(1,4-Diazepan-1-yl)ethanol (CAS: 53427-65-9) is oxidized to 2-(1,4-diazepan-1-yl)ethanal using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).
  • Reductive Amination : The aldehyde is reacted with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol:
    $$
    \text{2-(1,4-Diazepan-1-yl)ethanal + NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Target Compound}
    $$
    Conditions : Room temperature, 24 hours, pH 5–6 (acetic acid).
    Yield : 68–72% after recrystallization (MeOH/EtOAc).

Advantages : High atom economy and minimal byproducts.

Gabriel Synthesis from 2-(1,4-Diazepan-1-yl)ethyl Bromide

This classical method introduces the amine group via phthalimide intermediate:

Step 1: Alkylation of 1,4-Diazepane
1,4-Diazepane is treated with 1,2-dibromoethane in acetonitrile to form 2-(1,4-diazepan-1-yl)ethyl bromide (Yield: 55%).

Step 2: Gabriel Reaction
The bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 100°C for 8 hours, followed by hydrazine cleavage:
$$
\text{2-(1,4-Diazepan-1-yl)ethyl bromide} \xrightarrow{\text{K-phthalimide}} \text{Phthalimide intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{Target Compound}
$$
Yield : 60–65% after acid-base extraction.

Optimization Strategies and Reaction Analytics

Solvent and Temperature Effects

  • Polar Solvents : Ethanol and methanol improve solubility of intermediates but may promote side reactions (e.g., ethanolysis of alkyl halides).
  • Aprotic Solvents : Acetonitrile and THF enhance alkylation rates but require anhydrous conditions.

Table 1: Solvent Optimization for Alkylation (Method 2.1)

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 78 16 50
THF 66 24 42
DMF 100 8 38

Catalytic Enhancements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/CH₂Cl₂) increases alkylation efficiency to 58%.
  • Microwave Assistance : Microwave irradiation (100 W, 120°C) reduces reaction time to 2 hours with comparable yields.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (400 MHz, D₂O): δ 2.70–2.90 (m, 4H, diazepane N–CH₂), 2.50–2.65 (m, 4H, CH₂–N–CH₂), 2.30 (t, 2H, CH₂–NH₂), 1.60–1.80 (m, 2H, ring CH₂).
  • IR Spectroscopy : N–H stretch at 3300 cm⁻¹, C–N vibrations at 1250 cm⁻¹.
  • Mass Spectrometry : [M+H]⁺ = 157.2 m/z.

Industrial Applications and Scalability

This compound serves as a precursor for:

  • Pharmaceuticals : Antidepressants and antipsychotics targeting serotonin receptors.
  • Agrochemicals : Non-toxic pesticides with diamide scaffolds.
    Scale-Up Challenges :
  • Cost : High catalyst loading in reductive amination.
  • Waste Management : Halogenated byproducts require neutralization.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Reductive Amination: This reaction involves the reduction of an imine intermediate to form the diazepane ring.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Reductive Amination: Common reagents include imine reductases and hydrogen donors.

    Substitution Reactions: Typical reagents include nucleophiles such as amines or halides.

Major Products

The major products formed from these reactions are chiral 1,4-diazepanes, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

2-(1,4-Diazepan-1-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychological disorders.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and physiological responses. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Piperazine-Linked Ethylamines

  • Example Compound : 2-(Piperazin-1-yl)ethan-1-amine
    • Structure : A six-membered piperazine ring attached to ethylamine.
    • Molecular Formula : C₆H₁₅N₃ (MW: 129.21 g/mol).
    • Key Differences :
  • Ring Size: Piperazine (6-membered) vs. 1,4-diazepane (7-membered).
  • Applications : Piperazine derivatives are widely used in antipsychotics (e.g., aripiprazole), whereas diazepane-linked ethylamines are explored for kinase inhibitors and anticancer agents .

Substituted Diazepane Derivatives

  • Example Compound : 2-(4-Methyl-1,4-diazepan-1-yl)ethan-1-amine (CAS 39270-45-6)
    • Structure : A methyl-substituted 1,4-diazepane ring connected to ethylamine.
    • Molecular Formula : C₈H₁₉N₃ (MW: 157.26 g/mol) .
    • Key Differences :
  • Substituent Effects: The methyl group on the diazepane ring increases lipophilicity (logP ~1.2 vs. ~0.8 for the non-methylated analog), improving membrane permeability .
  • Synthetic Utility : Methyl substitution stabilizes the diazepane ring against metabolic degradation, extending the half-life of derived pharmaceuticals .

Aryl-Substituted Ethylamines

  • Example Compound: 2-(3,4-Dimethoxyphenyl)ethan-1-amine Structure: A phenyl ring with methoxy substituents attached to ethylamine. Molecular Formula: C₁₀H₁₅NO₂ (MW: 181.23 g/mol). Key Differences:
  • This makes aryl-substituted derivatives more suitable for targeting neurotransmitter receptors (e.g., serotonin receptors) .
  • Biological Activity : Diazepane-linked ethylamines are less likely to cross the blood-brain barrier compared to aryl-substituted analogs, limiting their central nervous system applications .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Ring Size/Type Key Substituents Key Applications
2-(1,4-Diazepan-1-yl)ethan-1-amine C₈H₁₉N₃ 7-membered diazepane None Kinase inhibitors, anticancer
2-(Piperazin-1-yl)ethan-1-amine C₆H₁₅N₃ 6-membered piperazine None Antipsychotics, antimicrobials
2-(4-Methyl-1,4-diazepan-1-yl)ethan-1-amine C₈H₁₉N₃ 7-membered diazepane Methyl group Drug metabolism studies
2-(3,4-Dimethoxyphenyl)ethan-1-amine C₁₀H₁₅NO₂ N/A (aromatic) Methoxy groups Neurotransmitter analogs

Biological Activity

2-(1,4-Diazepan-1-yl)ethan-1-amine, a compound derived from diazepane, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C8H16N2 and features a seven-membered diazepane ring. Its structure allows for interactions with various biological targets, making it a candidate for diverse therapeutic applications.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, diazepane derivatives have been shown to inhibit HIV replication in vitro by targeting viral enzymes and preventing replication processes.

Anti-inflammatory Effects

Studies have demonstrated that related compounds significantly reduce pro-inflammatory cytokine levels in cellular models. This suggests that this compound may exert similar anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation.

Anticancer Potential

In vivo studies on diazepane analogs reveal promising results in inhibiting tumor growth and inducing apoptosis across various cancer cell lines. Notably, one study highlighted a diazepane derivative's ability to bind to dopamine receptors, indicating potential applications in cancer treatment.

Antimicrobial Activity

Preliminary findings suggest that this compound exhibits antimicrobial properties against a range of pathogens. This positions it as a candidate for developing new antibiotics.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Viral Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key viral enzymes.
  • Cytokine Modulation : The compound may modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines.
  • Receptor Binding : Its interaction with dopamine receptors could play a role in its anticancer effects.

Research Findings and Case Studies

Study FocusFindingsReference
Antiviral ActivityInhibition of HIV replication in vitro by diazepane derivatives.
Anti-inflammatory EffectsSignificant reduction in pro-inflammatory cytokines in cellular models.
Anticancer PotentialInduced apoptosis in cancer cell lines; interaction with dopamine receptors noted.
Antimicrobial ActivityExhibited antimicrobial properties against various pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,4-Diazepan-1-yl)ethan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves alkylation or amination reactions. For example, alkylation of 1,4-diazepane with a bromoethylamine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) is a common approach. Reaction parameters such as pH (7–9), temperature (60–80°C), and solvent choice (polar aprotic solvents like DMF) significantly impact yield and selectivity . Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended to achieve >95% purity .

Q. How can researchers verify the structural identity and purity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR : Compare ¹H/¹³C NMR spectra with reference data (e.g., δ ~2.7 ppm for diazepane protons; δ ~3.3 ppm for ethylamine protons) .
  • Mass Spectrometry : Confirm molecular weight (157.26 g/mol) via ESI-MS (positive ion mode: [M+H]⁺ = 158.26) .
  • InChIKey : Cross-validate using the unique identifier (DDYKTHJBSBIWNR-UHFFFAOYSA-N) from PubChem .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodology : The compound serves as a versatile intermediate:

  • Receptor Targeting : Its diazepane ring and ethylamine side chain enable interactions with G protein-coupled receptors (GPCRs) or neurotransmitter transporters. For example, analogs have been used to study serotonin receptor modulation .
  • Proteomics : Functionalization (e.g., acetylation) creates probes for enzyme inhibition studies .

Advanced Research Questions

Q. How do structural modifications (e.g., methylation) alter the pharmacological profile of this compound?

  • Methodology : Compare analogs like 2-(4-methyl-1,4-diazepan-1-yl)ethan-1-amine (CAS 39270-45-6):

  • Lipophilicity : Methylation increases logP by ~0.5 units, enhancing blood-brain barrier permeability .
  • Receptor Affinity : Use radioligand binding assays (e.g., 5-HT₁A receptor: IC₅₀ shifts from 120 nM to 85 nM with methylation) .

Q. What analytical techniques resolve contradictions in reported biological activity data for diazepane derivatives?

  • Methodology :

  • Dose-Response Analysis : Validate potency discrepancies using standardized assays (e.g., cAMP inhibition in HEK293 cells) .
  • Metabolic Stability : Assess liver microsomal degradation (e.g., t₁/₂ = 45 min vs. 90 min for methylated vs. non-methylated analogs) .
  • Structural analogs (e.g., 2-(1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl)ethan-1-amine) show divergent receptor interactions due to sulfonyl group electronegativity .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., SN2 mechanism dominates in polar aprotic solvents) .
  • DFT Calculations : Analyze transition states to predict regioselectivity (e.g., diazepane nitrogen vs. ethylamine as nucleophiles) .

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